Cas no 2272796-96-8 ((1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid)

(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid 化学的及び物理的性質
名前と識別子
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- (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid
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- インチ: 1S/C9H17NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m0/s1
- InChIKey: HHGLAYBFCJGDEP-JGVFFNPUSA-N
- ほほえんだ: [C@H]1(C(O)=O)CCC[C@@H](N(C)C)C1
(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2577994-10.0g |
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |
2272796-96-8 | 95% | 10.0g |
$5283.0 | 2023-07-09 | |
Enamine | EN300-2577994-0.5g |
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |
2272796-96-8 | 95% | 0.5g |
$959.0 | 2023-07-09 | |
Enamine | EN300-2577994-0.1g |
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |
2272796-96-8 | 95% | 0.1g |
$426.0 | 2023-07-09 | |
Enamine | EN300-2577994-0.25g |
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |
2272796-96-8 | 95% | 0.25g |
$607.0 | 2023-07-09 | |
Enamine | EN300-2577994-0.05g |
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |
2272796-96-8 | 95% | 0.05g |
$285.0 | 2023-07-09 | |
Enamine | EN300-2577994-1.0g |
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |
2272796-96-8 | 95% | 1.0g |
$1229.0 | 2023-07-09 | |
Enamine | EN300-2577994-2.5g |
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |
2272796-96-8 | 95% | 2.5g |
$2408.0 | 2023-07-09 | |
Enamine | EN300-2577994-5.0g |
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |
2272796-96-8 | 95% | 5.0g |
$3562.0 | 2023-07-09 |
(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acidに関する追加情報
Introduction to (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic Acid (CAS No. 2272796-96-8)
The compound (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid, with CAS registry number 2272796-96-8, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in various research and industrial applications. The molecule consists of a cyclohexane ring with a dimethylamino group at the 3-position and a carboxylic acid group at the 1-position, with specific stereochemical configurations denoted by the (1S,3R) designation.
The dimethylamino group is a key feature of this compound, contributing to its amine functionality and potential for hydrogen bonding. The cyclohexane ring provides structural rigidity, while the carboxylic acid group introduces acidity and the possibility for further functionalization. These characteristics make (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid a versatile building block in organic synthesis.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of compounds like this one. The specific (1S,3R) configuration may influence its interactions with biological targets, such as enzymes or receptors, making it a promising candidate for drug development. Researchers have explored its potential as a chiral ligand in asymmetric catalysis, where its unique stereochemistry can induce high enantioselectivity in reactions.
In terms of synthesis, this compound can be prepared through various methods, including stereoselective synthesis and asymmetric induction techniques. One notable approach involves the use of chiral auxiliaries to control the stereochemistry during the formation of the dimethylamino group. These methods have been optimized to achieve high yields and excellent stereochemical outcomes, making them suitable for large-scale production.
The applications of (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid are diverse. In the pharmaceutical industry, it has been investigated as a potential lead compound for treating various diseases. For instance, its ability to modulate certain enzyme activities has been explored in the context of neurodegenerative disorders and inflammation. Additionally, its role as a bioisostere in drug design has been examined, where it can replace other functional groups while maintaining or enhancing biological activity.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its binding affinity, selectivity, and pharmacokinetic profile, which are critical factors in drug development. These studies have also revealed potential optimization strategies to improve its efficacy and reduce off-target effects.
In conclusion, (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid (CAS No. 2272796-96-8) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, stereochemistry, and functional groups make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing chemical science.
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